2-Bromo-4-(tert-butyl)-5-fluorophenol
Description
2-Bromo-4-(tert-butyl)-5-fluorophenol (C₁₀H₁₂BrFO) is a halogenated phenolic compound characterized by a bromine atom at position 2, a tert-butyl group at position 4, and a fluorine atom at position 5 on the aromatic ring. The tert-butyl group provides steric bulk and electron-donating effects, while the halogens (Br and F) influence electronic properties and reactivity. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique substitution pattern, which enhances stability and modulates interactions with biological targets .
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-bromo-4-tert-butyl-5-fluorophenol |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)6-4-7(11)9(13)5-8(6)12/h4-5,13H,1-3H3 |
InChI Key |
PMPHVTZVLFQNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1F)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(tert-butyl)-5-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 4-(tert-butyl)-5-fluorophenol using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(tert-butyl)-5-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the halogenated positions, to yield dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
Scientific Research Applications
2-Bromo-4-(tert-butyl)-5-fluorophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-(tert-butyl)-5-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the tert-butyl group can influence its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and functional properties of 2-Bromo-4-(tert-butyl)-5-fluorophenol relative to analogous compounds:
| Compound Name | Molecular Formula | Substituents (Position) | Key Features | Applications/Reactivity Insights |
|---|---|---|---|---|
| This compound | C₁₀H₁₂BrFO | Br (2), t-Bu (4), F (5) | High steric hindrance; electron-donating t-Bu enhances stability | Potential antimicrobial agent |
| 5-Bromo-2-(tert-butyl)-4-chlorophenol | C₁₀H₁₂BrClO | Br (5), t-Bu (2), Cl (4) | Chlorine substitution alters solubility and electrophilic reactivity | Intermediate in agrochemical synthesis |
| 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol | C₇H₄BrF₄O | Br (3), F (2), CF₃ (5) | Strong electron-withdrawing CF₃ group increases acidity (pKa ~4.5) | Catalyst in cross-coupling reactions |
| 2-Bromo-4'-(trifluoromethyl)phenol | C₇H₄BrF₃O | Br (2), CF₃ (4) | Lacks tert-butyl group; higher solubility in polar solvents | Building block for fluorinated polymers |
| 2-Fluoro-5-(trifluoromethyl)phenol | C₇H₄F₄O | F (2), CF₃ (5) | Absence of bromine reduces steric effects; focus on fluorinated properties | Solubility modifier in coatings |
Key Research Findings
Steric and Electronic Effects
- The tert-butyl group in this compound significantly reduces reactivity in nucleophilic aromatic substitution compared to analogs without bulky substituents (e.g., 2-Bromo-4'-(trifluoromethyl)phenol) .
- Fluorine at position 5 enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes, as seen in antimicrobial assays .
Halogen Substitution Impact
- Replacement of bromine with chlorine (e.g., 5-Bromo-2-(tert-butyl)-4-chlorophenol) decreases molar refractivity by ~20%, altering photophysical properties .
- Compounds with trifluoromethyl groups (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)phenol) exhibit 3–5× higher acidity than tert-butyl-substituted analogs, influencing their use in acidic reaction environments .
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